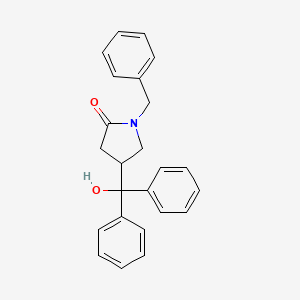

1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one

Description

1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a benzyl group at the 1-position and a hydroxy-diphenyl-methyl substituent at the 4-position. Pyrrolidin-2-one scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity. The hydroxy-diphenyl-methyl moiety may enhance lipophilicity and influence binding to biological targets, such as enzymes or receptors, though detailed mechanistic studies are lacking in the provided evidence.

Properties

IUPAC Name |

1-benzyl-4-[hydroxy(diphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-23-16-22(18-25(23)17-19-10-4-1-5-11-19)24(27,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,27H,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNFLZGBAGZYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480580 | |

| Record name | 1-BENZYL-4-(HYDROXY-DIPHENYL-METHYL)-PYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55470-23-0 | |

| Record name | 1-BENZYL-4-(HYDROXY-DIPHENYL-METHYL)-PYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzyl group: Benzylation of the pyrrolidinone core can be performed using benzyl halides in the presence of a base such as sodium hydride.

Addition of the hydroxy-diphenyl-methyl moiety: This step involves the reaction of the benzylated pyrrolidinone with diphenylmethanol under acidic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

Reduction: The carbonyl group in the pyrrolidinone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one is characterized by its complex structure, which includes a pyrrolidine ring substituted with a benzyl and a hydroxy-diphenylmethyl group. Its molecular formula is . The compound exhibits notable physical properties such as a melting point and boiling point that are relevant for its synthesis and application in various chemical reactions .

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one in anticancer therapies. Research indicates that derivatives of pyrrolidine compounds can inhibit protein synthesis in cancer cells, suggesting a mechanism of action that could be leveraged for therapeutic purposes. For instance, studies involving similar pyrrolidine derivatives have shown significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer .

2. Muscarinic Receptor Antagonism

The compound has been identified as a potential muscarinic receptor antagonist, which could have implications in treating conditions related to the cholinergic system. Muscarinic receptors are involved in numerous physiological functions, and their antagonists can be useful in managing diseases such as asthma and other respiratory conditions .

Synthesis and Derivative Development

The synthesis of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one involves several steps that allow for modifications leading to various derivatives. These derivatives can be tailored to enhance specific biological activities or reduce side effects. Asymmetric organocatalysis has emerged as a powerful tool for synthesizing such complex molecules, allowing for high enantioselectivity in reactions .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Efficacy

In one study, researchers synthesized several analogs of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one and tested them against various cancer cell lines. The results indicated that specific modifications to the pyrrolidine ring enhanced cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells.

Case Study 2: Muscarinic Receptor Studies

Another investigation focused on the interaction of this compound with muscarinic receptors. Binding affinity assays revealed that certain derivatives exhibited promising antagonistic activity, paving the way for further development as therapeutic agents for cholinergic-related disorders.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxy-diphenyl-methyl moiety can form hydrogen bonds with biological macromolecules, while the pyrrolidinone core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Pyrrolidin-2-one derivatives exhibit significant variability in pharmacological properties based on substituents. Key analogs include:

Key Observations :

- Hydrophobic vs. Polar Groups: The hydroxy-diphenyl-methyl group in the target compound enhances lipophilicity compared to polar substituents like aminomethyl (e.g., 1-Benzyl-4-aminomethyl-pyrrolidin-2-one) . This may improve blood-brain barrier penetration, aligning with its predicted nootropic activity .

- Ring Modifications : Pyrrolidin-2,5-dione analogs (e.g., compounds 5, 12, 16 in ) show higher safety margins (TD50 > 300 mg/kg) than pyrrolidin-2-one derivatives, suggesting that the ketone group at position 5 reduces toxicity .

Critical Research Findings and Gaps

- Safety Profile : Pyrrolidin-2-one derivatives generally exhibit lower TD50 values (<300 mg/kg) compared to pyrrolidin-2,5-diones, emphasizing the need for toxicity studies on the target compound .

- Therapeutic Specificity: While sulfonylidene-triazole analogs () are computationally predicted as nootropics, in vivo validation is absent for the hydroxy-diphenyl-methyl variant.

- Synthetic Challenges : The hydroxy-diphenyl-methyl group may complicate purification due to steric hindrance, unlike simpler analogs (e.g., 1-Benzyl-4-hydroxymethyl-pyrrolidin-2-one in ) .

Biological Activity

1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidinone class. This compound features a unique structure characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxy-diphenylmethyl moiety. Its structural complexity suggests potential biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology.

The chemical formula of 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one is with a molecular weight of approximately 357.45 g/mol. The presence of functional groups such as hydroxyl and nitrogen contributes to its reactivity, enabling nucleophilic substitutions and electrophilic additions, which are critical for its biological activity.

Pharmacological Potential

Research indicates that 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one exhibits significant biological activities, particularly in pharmacology. Key areas of research include:

- Neuroprotective Effects : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that related compounds can inhibit AChE with varying degrees of potency, suggesting that 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one may exhibit similar properties .

- Antioxidant Activity : The presence of the hydroxy group is associated with antioxidant properties, which may protect against oxidative stress-related cellular damage .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one, a comparison with structurally similar compounds is beneficial. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-hydroxymethyl-pyrrolidin-2-one | Similar pyrrolidine structure | Antimicrobial properties |

| N-Methyl-2-pyrrolidone | N-substituted pyrrolidone | Solvent properties |

| 1-(4-Hydroxyphenyl)-2-pyrrolidinone | Hydroxy substituted pyrrolidine | Antioxidant activity |

| Alpha-Pyrrolidinobutiophenone | Pyrrolidine with butyrophenone moiety | Psychoactive effects |

This comparison highlights the distinct pharmacological profiles and applications that the unique combination of benzyl and hydroxy-diphenylmethyl groups in 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one may offer.

Neuroprotective Studies

Recent studies have focused on the neuroprotective effects of compounds related to 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one. For instance, derivatives have been shown to increase levels of Nrf2, a transcription factor that regulates antioxidant defense mechanisms, thereby preventing neuroinflammation .

Inhibition Studies

Inhibition assays have demonstrated that compounds derived from the pyrrolidine scaffold can effectively inhibit AChE and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy. For example, certain derivatives exhibited IC50 values indicating strong inhibition against human AChE, suggesting that 1-benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one could also possess similar inhibitory effects .

Q & A

Q. How can researchers optimize the synthesis of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one derivatives for improved yield and purity?

Methodological Answer:

- Step 1 : Use microwave-assisted synthesis to reduce reaction times (e.g., 20 hours at 150°C in DMF with potassium carbonate) while monitoring progress via TLC .

- Step 2 : Employ a two-phase extraction system (ethyl acetate and ammonium chloride) to isolate the product and remove impurities .

- Step 3 : Optimize substituent introduction (e.g., alkyl chains or 1,2,4-triazole moieties) to balance lipophilicity and solubility, critical for blood-brain barrier penetration in nootropic applications .

Q. What analytical techniques are most reliable for validating the structure and purity of this compound?

Methodological Answer:

- LC-HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ = 453.1856 observed vs. 453.1848 calculated) .

- 1H NMR : Analyze aromatic proton environments (δ 7.61–6.75 ppm for benzyl groups) and pyrrolidinone backbone signals (δ 3.33–1.96 ppm) .

- Chromatographic assays : Use sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for precise quantification of derivatives .

Q. What in silico strategies are effective for preliminary screening of neurotropic activity?

Methodological Answer:

- Molecular docking : Target receptors like 5UOW, 5CXV, and 6PV7, focusing on hydrogen bonding with 1,2,4-triazole-5-thione fragments .

- Scoring functions : Prioritize compounds with Affinity DG values ≤ −8.0 kcal/mol (Table 1, ) .

- 3D pharmacophore modeling : Identify key interactions (e.g., π-π stacking with aromatic residues in active sites) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico binding predictions and experimental affinity data for this compound?

Methodological Answer:

- Hypothesis testing : Compare docking results (e.g., compound 2 vs. 11 in Fig. 1, ) with surface plasmon resonance (SPR) assays to validate binding kinetics .

- Free energy calculations : Use molecular dynamics (MD) simulations to account for solvation effects and conformational flexibility omitted in docking studies .

- In vivo correlation : Assess cognitive enhancement in rodent models to confirm nootropic activity predicted computationally .

Q. What strategies enhance the structure-activity relationship (SAR) of derivatives targeting dual orexin receptors?

Methodological Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., sulfonylidenes) at position C4 to improve receptor selectivity .

- Stereochemical optimization : Synthesize enantiomerically pure variants (e.g., (S)-isomers) using chiral catalysts, as seen in dual orexin antagonists .

- Lipophilicity tuning : Adjust alkyl chain length between substituents to optimize logP values (target range: 2–4) for CNS penetration .

Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed during lead optimization?

Methodological Answer:

- Prodrug design : Mask the hydroxy-diphenyl-methyl group with ester linkages to enhance metabolic stability .

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to identify metabolically labile sites .

- In situ perfusion studies : Quantify blood-brain barrier permeability using rat models to prioritize compounds with >0.5 mL/min/g permeability .

Data Contradiction Analysis

Key Example : Discrepancies in Affinity DG values (Table 1, ) for derivatives targeting 5UOW vs. 6PV7.

- Root cause : Differences in receptor flexibility; 6PV7 has a larger active site, reducing steric constraints.

- Resolution : Use ensemble docking with multiple receptor conformations to capture binding mode variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.